molecular formula C12H17ClN2O2S B13369785 1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine

1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine

Cat. No.: B13369785
M. Wt: 288.79 g/mol
InChI Key: HGNAFZHDSBNCHH-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a methylsulfonyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The starting material, 3-chloro-2-methylphenylamine, undergoes nucleophilic substitution with piperazine to form 1-(3-chloro-2-methylphenyl)piperazine.

    Sulfonylation: The intermediate product is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine involves its interaction with molecular targets and pathways in biological systems. The compound’s structural features allow it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the target and pathway involved.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chloro-2-methylphenyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    4-(Methylsulfonyl)piperazine:

    1-(3-Chloro-2-methylphenyl)-4-(methylthio)piperazine: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in its chemical behavior and biological activity.

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H17ClN2O2S/c1-10-11(13)4-3-5-12(10)14-6-8-15(9-7-14)18(2,16)17/h3-5H,6-9H2,1-2H3

InChI Key

HGNAFZHDSBNCHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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